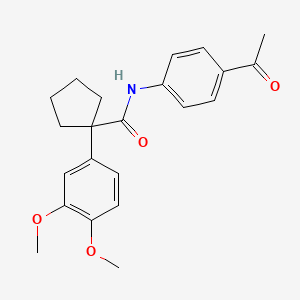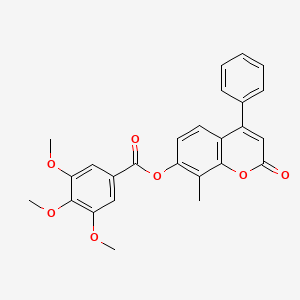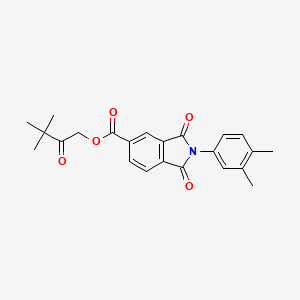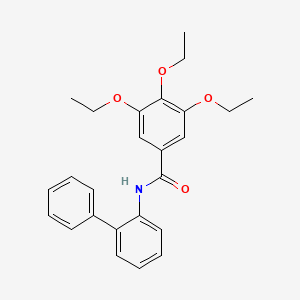
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PAC is a member of the cyclopentanecarboxamide family of compounds and has been found to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. This interaction has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of interesting biochemical and physiological effects. In addition to its interactions with the endocannabinoid system, N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a research tool is its specificity for the CB1 receptor. This specificity allows researchers to study the endocannabinoid system in a more targeted way, which can lead to a better understanding of its role in various physiological processes. However, one limitation of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is its relatively high cost, which can make it difficult for some researchers to use.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide analogs that have improved pharmacological properties. Another area of interest is the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the role of the endocannabinoid system in various disease states, including obesity, diabetes, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a key component of the endocannabinoid system. This interaction has been found to have a range of interesting effects, including the modulation of pain perception and the regulation of appetite.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(24)16-6-9-18(10-7-16)23-21(25)22(12-4-5-13-22)17-8-11-19(26-2)20(14-17)27-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHRLZMZYHFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3529255.png)
![4-({2-[(3-bromobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3529261.png)
![5-(4-chlorophenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3529269.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B3529271.png)


![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B3529297.png)

![(4-{[(4-nitrophenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B3529309.png)
![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B3529313.png)

![2-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B3529330.png)
![N-(4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3529351.png)
